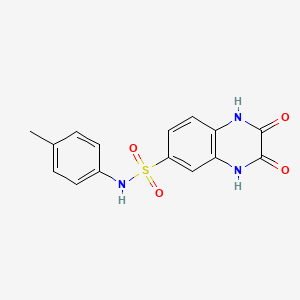![molecular formula C15H18N4O2 B5689031 N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5689031.png)
N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrimidine-based compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of protein kinase CK2 by binding to its catalytic subunit. This results in the inhibition of CK2-mediated phosphorylation of several proteins that are involved in cell proliferation and survival. Additionally, it has been found to inhibit the activity of several other enzymes and proteins such as topoisomerase II, cyclin-dependent kinase 2, and glycogen synthase kinase 3β.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of several genes that are involved in these processes. Moreover, it has been found to improve glucose homeostasis in animal models of diabetes by increasing insulin sensitivity and glucose uptake in skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide has several advantages for lab experiments. It is a highly specific inhibitor of several enzymes and proteins, which makes it a valuable tool for studying their functions. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the research on N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide. One of the directions is to further investigate its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Additionally, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, there is a need to develop more cost-effective synthesis methods for this compound to make it more accessible for lab experiments and drug development.
Synthesemethoden
N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-ethyl-5-pyrimidinecarboxylic acid with 2-(chloromethyl)pyridine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then treated with ethanol to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the pathogenesis of these diseases. For example, it has been found to inhibit the activity of protein kinase CK2, which is overexpressed in several types of cancer and contributes to tumor growth and survival.
Eigenschaften
IUPAC Name |
N-[(2-ethoxypyridin-3-yl)methyl]-2-ethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-3-13-17-9-12(10-18-13)14(20)19-8-11-6-5-7-16-15(11)21-4-2/h5-7,9-10H,3-4,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPREKHOLFGRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NCC2=C(N=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methoxyphenyl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5688959.png)
![methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate](/img/structure/B5688970.png)
![N-1-oxaspiro[4.4]non-3-yl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688975.png)
![2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile](/img/structure/B5688981.png)
![8-(phenylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5688982.png)
![(1R*,5S*)-3-(2-amino-6-methylpyrimidin-4-yl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5688996.png)
![N-[(1-isobutyrylpiperidin-4-yl)methyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5689002.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5689012.png)
![5-methyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5689025.png)
![3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5689039.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5689040.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5689045.png)
![N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5689047.png)